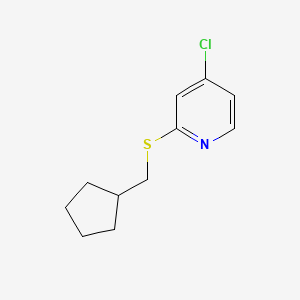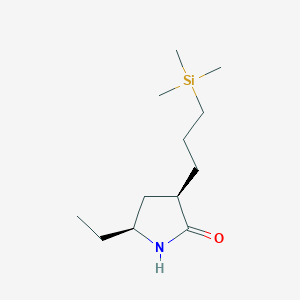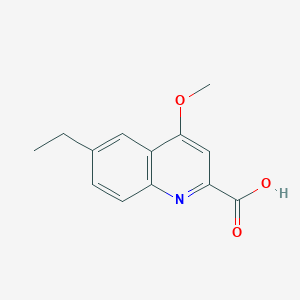
4-Chloro-3-nitronaphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H5ClN2O2 It is a derivative of naphthalene, characterized by the presence of chloro, nitro, and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method is the nitration of 4-chloronaphthalene followed by the introduction of a nitrile group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the nitrile group can be accomplished through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-nitronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-Amino-3-nitronaphthalene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-nitronaphthalene-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-nitronaphthalene-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, if explored, it may interact with specific molecular targets, although detailed studies would be required to elucidate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-naphthonitrile: Lacks the nitro group, making it less reactive in certain reactions.
3-Nitronaphthalene-1-carbonitrile:
4-Nitro-1-naphthonitrile: Lacks the chloro group, similar to the previous compound.
Uniqueness
4-Chloro-3-nitronaphthalene-1-carbonitrile is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
61499-36-3 |
|---|---|
Fórmula molecular |
C11H5ClN2O2 |
Peso molecular |
232.62 g/mol |
Nombre IUPAC |
4-chloro-3-nitronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5ClN2O2/c12-11-9-4-2-1-3-8(9)7(6-13)5-10(11)14(15)16/h1-5H |
Clave InChI |
JYCRYESHCFGJEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2Cl)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)

![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)




![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)

![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)
![(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B11877355.png)

![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)
